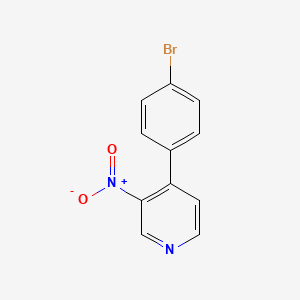

4-(Bromomethyl)-3-nitropyridine

Descripción general

Descripción

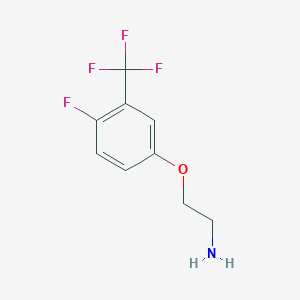

4-(Bromomethyl)-3-nitropyridine is a chemical compound. However, there is limited information available about this specific compound123.

Synthesis Analysis

The synthesis of similar compounds often involves reactions with bromine or other halogens45. However, the exact synthesis process for 4-(Bromomethyl)-3-nitropyridine is not clearly documented in the available sources.

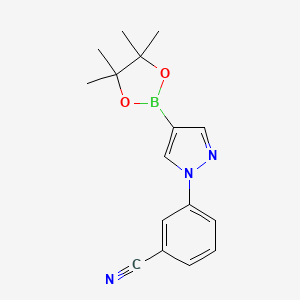

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-bromo-benzonitrile, has been analyzed46. These compounds typically contain a benzene ring with a bromomethyl group attached. However, the specific molecular structure of 4-(Bromomethyl)-3-nitropyridine is not provided in the available sources.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied78. For instance, the addition of bromine to alkenes is a common reaction7. However, the specific chemical reactions involving 4-(Bromomethyl)-3-nitropyridine are not detailed in the available sources.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Methyl 4-(bromomethyl)benzoate, have been analyzed9. However, the specific physical and chemical properties of 4-(Bromomethyl)-3-nitropyridine are not provided in the available sources.

Aplicaciones Científicas De Investigación

-

Synthesis and Characterisation of Isomeric Derivatives

- Field : Synthetic Chemistry

- Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

Synthesis of Eprosartan

- Field : Pharmaceutical Chemistry

- Application : 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome is the production of eprosartan, an antihypertensive agent .

-

Bromothymol Blue as a pH Indicator

- Field : Analytical Chemistry

- Application : Bromothymol blue, which contains a bromomethyl group, is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Method : The indicator changes color depending on the pH of the solution, providing a visual means of determining pH .

- Results : The indicator is bright aquamarine by itself, and greenish-blue in a neutral solution. The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

-

Synthesis of Temoporfin

- Field : Pharmaceutical Chemistry

- Application : 4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome is the production of temoporfin, a photosensitizer used in photodynamic therapy .

-

Selective CO2 Capture

- Field : Environmental Science

- Application : A series of benzene rings containing porous polymer materials (B-PPMs) were fabricated via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis(bromomethyl)benzene . These B-PPMs are used for the selective capture of CO2 from mixed gases .

- Method : The B-PPMs were synthesized through a facile condensation reaction and were verified to have accessible surface areas, large pore volumes, and appropriate pore sizes .

- Results : The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm³·g⁻¹ at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively .

-

Bromomethylation of Aromatic Hydrocarbons

- Field : Organic Chemistry

- Application : 4-Chlorobutyl (bromomethyl) ether (1-bromomethoxy-4-chlorobutane) enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts .

- Method : The specific method of application or experimental procedures are not detailed in the source .

- Results : The outcome is the bromomethylation of aromatic hydrocarbons .

Safety And Hazards

Similar compounds, such as Methyl 4-(bromomethyl)benzoate, are considered hazardous and may cause skin burns, eye damage, and respiratory irritation9. However, the specific safety and hazards associated with 4-(Bromomethyl)-3-nitropyridine are not detailed in the available sources.

Direcciones Futuras

While there are no specific future directions mentioned for 4-(Bromomethyl)-3-nitropyridine, research on similar compounds suggests potential for further study10. However, more research is needed to fully understand the potential applications and implications of 4-(Bromomethyl)-3-nitropyridine.

Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Propiedades

IUPAC Name |

4-(bromomethyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNNXIMJLFYEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-B]pyridine-7-carbonitrile](/img/structure/B1404218.png)

![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)

![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)